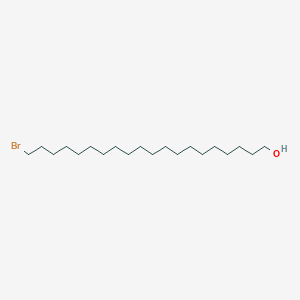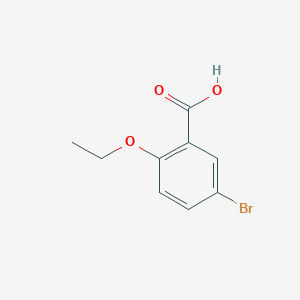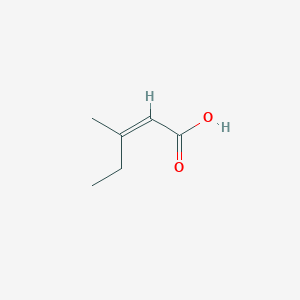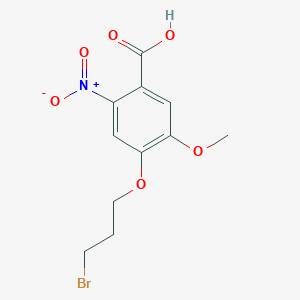![molecular formula C13H20N2O2 B1277017 [3-(2-Morpholinoethoxy)phenyl]methylamine CAS No. 857284-08-3](/img/structure/B1277017.png)
[3-(2-Morpholinoethoxy)phenyl]methylamine
Descripción general
Descripción
“[3-(2-Morpholinoethoxy)phenyl]methylamine” is an organic compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 g/mol . The compound contains a total of 38 bonds, including 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether .
Molecular Structure Analysis
The molecular structure of “[3-(2-Morpholinoethoxy)phenyl]methylamine” includes several key features. It has 1 primary aliphatic amine, 1 tertiary aliphatic amine, and 1 aliphatic ether. It also contains 6 aromatic bonds forming 2 six-membered rings . The InChI representation of the molecule isInChI=1S/C13H20N2O2/c14-11-12-2-1-3-13 (10-12)17-9-6-15-4-7-16-8-5-15/h1-3,10H,4-9,11,14H2 . Physical And Chemical Properties Analysis
“[3-(2-Morpholinoethoxy)phenyl]methylamine” has a molecular weight of 236.31 g/mol and a computed XLogP3-AA value of 0.4 . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 236.152477885 g/mol . The topological polar surface area is 47.7 Ų . It has 17 heavy atoms .Aplicaciones Científicas De Investigación
QSAR Analysis and Antioxidant Potential :
- A study by Drapak et al. (2019) conducted QSAR (Quantitative Structure-Activity Relationship) analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl] propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one. The research aimed to understand their molecular structure and potential as antioxidants. This study is a significant contribution to the field of de novo design of new potential antioxidants (Drapak et al., 2019).
Biological Activity and Molecular Docking :
- A publication by Mamatha S.V et al. (2019) on the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine revealed its potential antibacterial, antioxidant, and anti-TB activities. Molecular docking studies were also performed for InhA protein, highlighting the compound's versatility in biological applications (Mamatha S.V et al., 2019).
Antibacterial and Anticancer Properties :
- Research by Abdelwahab et al. (2019) explored the antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with different amino compounds, including morpholine. This study demonstrates the potential of morpholine derivatives in biomedical applications, particularly in developing materials with antibacterial and anticancer activities (Abdelwahab et al., 2019).
Crystal Structure and Supramolecular Interactions :
- The study by Buu et al. (2019) on the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone revealed insights into its conformation, hydrogen-bonding patterns, and supramolecular interactions. This research is crucial for understanding the physical and chemical properties of morpholine derivatives (Buu et al., 2019).
Antimicrobial Activity :
- A study conducted by Majithiya and Bheshdadia (2022) synthesized novel derivatives of 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) from 4-(4-aminophenyl)morpholin-3-one molecule. The antimicrobial activity of these pyrimidine-triazole derivatives was investigated, demonstrating their potential as antimicrobial agents (Majithiya and Bheshdadia, 2022).
Safety And Hazards
“[3-(2-Morpholinoethoxy)phenyl]methylamine” is classified as hazardous under the Hazardous Products Regulations . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-11-12-2-1-3-13(10-12)17-9-6-15-4-7-16-8-5-15/h1-3,10H,4-9,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWFDTWNMICLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428205 | |
| Record name | [3-(2-morpholinoethoxy)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Morpholinoethoxy)phenyl]methylamine | |
CAS RN |
857284-08-3 | |
| Record name | 3-[2-(4-Morpholinyl)ethoxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-morpholinoethoxy)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)








![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)
